3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile
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Overview
Description
3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile: is an organic compound with the molecular formula C12H10N2O2 It is characterized by the presence of a formyl group, a pyrrolidinone ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo oxidation to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3-Carboxy-4-(2-oxopyrrolidin-1-YL)benzonitrile.
Reduction: 3-Formyl-4-(2-aminopyrrolidin-1-YL)benzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine: The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of new drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness: 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both a formyl group and a pyrrolidinone ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2O2/c13-7-9-3-4-11(10(6-9)8-15)14-5-1-2-12(14)16/h3-4,6,8H,1-2,5H2 |
InChI Key |
ZYJRSORYNKDDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)C=O |
Origin of Product |
United States |
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